![molecular formula C23H22O3 B14588962 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-67-2](/img/structure/B14588962.png)
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by a unique structural framework where a cyclopropane ring is fused to an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves a multi-step process. One common method includes the cycloaddition reaction between a donor-acceptor cyclopropane and an α,β-unsaturated carbonyl compound. The reaction is often catalyzed by a base such as sodium hydroxide, which promotes the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and substituted benzoyl derivatives.
Applications De Recherche Scientifique
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable spirocyclic structure.
Mécanisme D'action
The mechanism of action of 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indene-1,2’-pyrrolidine]-3’,5’-dione: Another spirocyclic compound with a similar indene moiety but different substituents.
Spiro[cyclopropane-1,2’-quinoline]-3’,4’-dione: Features a quinoline ring instead of an indene ring.
Spiro[cyclopropane-1,2’-benzofuran]-3’,4’-dione: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of a pentylbenzoyl group and a spirocyclic indene-cyclopropane framework. This unique structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
61124-67-2 |
|---|---|
Formule moléculaire |
C23H22O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(4-pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C23H22O3/c1-2-3-4-7-15-10-12-16(13-11-15)20(24)19-14-23(19)21(25)17-8-5-6-9-18(17)22(23)26/h5-6,8-13,19H,2-4,7,14H2,1H3 |
Clé InChI |
MTKUFGLTAOLEMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)

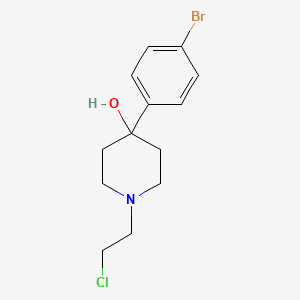
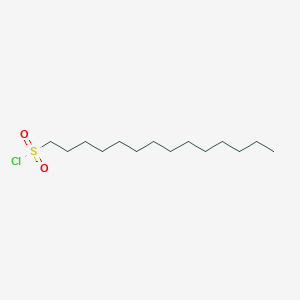
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
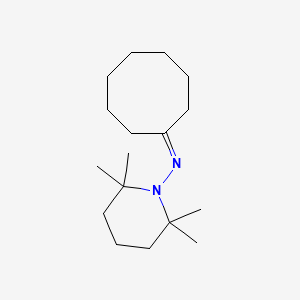
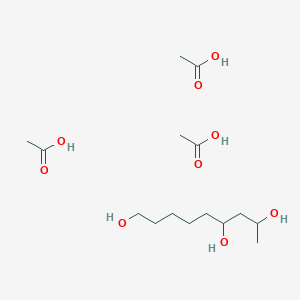
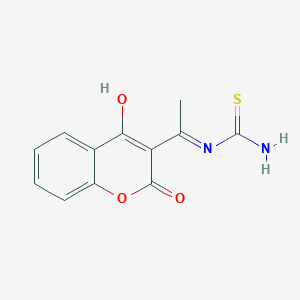
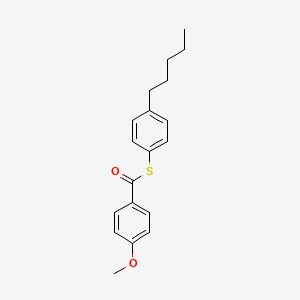
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
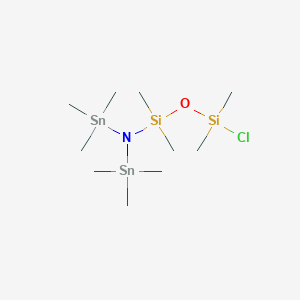
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
